4,4,6,8-Tetramethyl-2-chromanone

Description

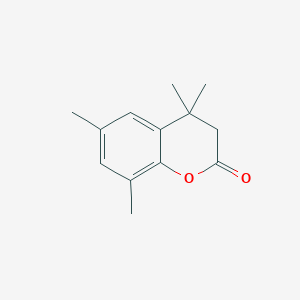

4,4,6,8-Tetramethyl-2-chromanone (CAS: 249629-60-5), also referred to as 3,4-dihydro-4,4,6,8-tetramethyl-coumarin (DHTMC), is a neoflavonoid and coumarin derivative . It is naturally found in Hibiscus syriacus leaf extracts and has been identified as a minor component in angelica essential oil . Structurally, it features a chromanone backbone substituted with four methyl groups at positions 4, 4, 6, and 8 (Figure 1) .

Propriétés

Formule moléculaire |

C13H16O2 |

|---|---|

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

4,4,6,8-tetramethyl-3H-chromen-2-one |

InChI |

InChI=1S/C13H16O2/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(14)15-12/h5-6H,7H2,1-4H3 |

Clé InChI |

CDANWZKJWBQCAG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(CC(=O)O2)(C)C)C |

SMILES canonique |

CC1=CC(=C2C(=C1)C(CC(=O)O2)(C)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Chromanone Derivatives

Structural and Physicochemical Comparison

The following table compares 4,4,6,8-tetramethyl-2-chromanone with structurally related 4-chromanone derivatives (substituted at the 7-position) :

| Compound Name (Substituent) | Melting Point (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| 4,4,6,8-Tetramethyl-2-chromanone (DHTMC) | Not reported | >95%* | Trace† |

| 7-[(4-Trifluoromethyl)benzyloxy]-4-chromanone (2i) | 129.7–130.3 | 99.5 | 66.7 |

| 7-(2-Phenoxyethoxy)-4-chromanone (2j) | 125.0–125.2 | 99.5 | 71.0 |

| 7-[2-(4-Chlorophenoxy)ethoxy]-4-chromanone (2k) | 145.9–146.2 | 94.9 | 77.6 |

| 7-[2-(4-Methoxyphenyl)ethoxy]-4-chromanone (2m) | 87.5–88.4 | 96.1 | 78.0 |

*Purity inferred from chromatographic data in Hibiscus extracts .

†Yield in natural sources is low (e.g., 0.02% in angelica oil) .

Key Observations:

- Substituent Effects : Bulky substituents (e.g., trifluoromethyl in 2i) correlate with higher melting points, while flexible groups (e.g., methoxy in 2m) reduce melting points .

- Synthetic Accessibility : Derivatives with halogenated substituents (e.g., 2k, 2l) exhibit lower purity, likely due to synthetic challenges in introducing electronegative groups .

Antimicrobial Efficacy:

- 4,4,6,8-Tetramethyl-2-chromanone: Moderate activity against E. amylovora (MIC = 1000 µg·mL⁻¹) but enhanced efficacy when conjugated with chitosan (MIC = 375 µg·mL⁻¹) .

- Other Chromanones: Limited antimicrobial data are available for synthetic derivatives (e.g., 2i–2p), but structural analogs like spiropyrrolidines tethered with thiochromanone exhibit hydrogen-bonding interactions that enhance microbial target engagement .

Antioxidant Activity:

Functional Group Influence on Bioactivity

- Methyl Groups : The tetramethyl substitution in DHTMC likely enhances lipophilicity, improving membrane permeability in microbial targets .

- Halogenated Groups: Derivatives like 2k (4-chlorophenoxyethoxy) may exhibit stronger antimicrobial activity due to electron-withdrawing effects, though this remains untested .

- Chitosan Conjugation : DHTMC’s synergy with chitosan highlights the importance of solubility modifications for bioavailability, a factor less explored in synthetic derivatives .

Méthodes De Préparation

Base-Mediated Aldol Condensation

A key protocol involves reacting 2,5-dihydroxy-3,4,6-trimethylacetophenone with ketones (e.g., farnesylacetone) in the presence of pyrrolidine. The reaction proceeds in toluene under reflux with a water separator to remove byproducts. For example:

-

Reagents : 2,5-dihydroxy-3,4,6-trimethylacetophenone (1 mmol), farnesylacetone (1 mmol), pyrrolidine (20 mol%), toluene (solvent).

-

Conditions : Reflux at 110–120°C for 4–6 hours.

-

Yield : 70–85% after purification via column chromatography.

The mechanism involves enamine formation, facilitating nucleophilic attack on the carbonyl group, followed by cyclization to form the chromanone ring.

Acid-Catalyzed Cyclization

Alternative methods use acetic acid as both solvent and catalyst. For instance, condensation of 3,4-dihydro-2H-chromene intermediates with hydrazine hydrate under reflux yields carbohydrazide derivatives, which are further cyclized.

-

Example :

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study demonstrated the synthesis of chroman-4-ones via a one-step aldol condensation using diisopropylamine (DIPA) as a base:

-

Reagents : 2'-hydroxyacetophenone derivatives, pentanal, DIPA.

-

Conditions : Microwave irradiation at 160–170°C for 1 hour.

-

Yield : 17–88%, depending on substituent electronic effects.

Advantages :

-

Reduced reaction time (1 hour vs. 6–12 hours conventionally).

Silicon-Mediated Intramolecular Reactions

Silicon reagents enable efficient ring closure. A notable method employs (trimethylsilyl)methylene triphenyl phosphorane for intramolecular ester carbonyl olefination:

-

Reagents : Trimethylsilyl chloride (Me₃SiCl), DMF, triethylamine.

-

Mechanism : Formation of a silyl enolate intermediate, followed by cyclization.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Aldol | Reflux, 6–12 hours | 70–85 | High reproducibility | Long reaction time |

| Microwave-Assisted | 160–170°C, 1 hour | 17–88 | Rapid synthesis, scalability | Sensitivity to substituents |

| Silicon-Mediated | Room temperature, 2–4 hours | 50–65 | Mild conditions, fewer byproducts | Cost of silicon reagents |

Optimization Strategies

Solvent Selection

Catalyst Loading

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.